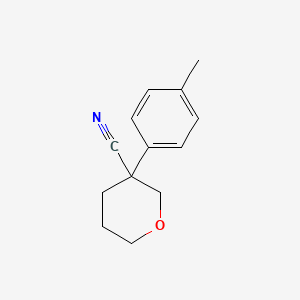

3-(4-Methylphenyl)oxane-3-carbonitrile

Description

3-(4-Methylphenyl)oxane-3-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a 4-methylphenyl group and a nitrile (-CN) group at the 3-position. The compound’s structure combines the steric bulk of the aromatic substituent with the polar nitrile functionality, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-(4-methylphenyl)oxane-3-carbonitrile |

InChI |

InChI=1S/C13H15NO/c1-11-3-5-12(6-4-11)13(9-14)7-2-8-15-10-13/h3-6H,2,7-8,10H2,1H3 |

InChI Key |

LKBKVJMZKGFLJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCOC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)oxane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzyl cyanide with an appropriate oxirane derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of 3-(4-Methylphenyl)oxane-3-carbonitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)oxane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products: The major products formed from these reactions include oxidized oxane derivatives, primary amines, and substituted aromatic compounds .

Scientific Research Applications

3-(4-Methylphenyl)oxane-3-carbonitrile is a compound with diverse applications across various scientific fields, particularly in medicinal chemistry, materials science, and biological research. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

3-(4-Methylphenyl)oxane-3-carbonitrile features a unique structure characterized by an oxane ring, a carbonitrile functional group, and a para-methylphenyl substituent. This configuration contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

3-(4-Methylphenyl)oxane-3-carbonitrile has been investigated for its potential as a bioactive compound. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

- A study evaluated the compound's efficacy against cancer cell lines. Results indicated that derivatives of 3-(4-Methylphenyl)oxane-3-carbonitrile exhibited significant cytotoxicity against breast cancer cells, suggesting potential as an anticancer agent .

Biological Research

The compound's interactions with enzymes and receptors have been explored, particularly its role in modulating biological pathways.

Case Study: Enzyme Inhibition

- Research demonstrated that 3-(4-Methylphenyl)oxane-3-carbonitrile acts as an inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

Materials Science

In materials science, 3-(4-Methylphenyl)oxane-3-carbonitrile is utilized in the development of advanced materials due to its unique chemical properties.

Application: Polymer Synthesis

- The compound serves as a building block in synthesizing polymers with enhanced thermal stability and electrical conductivity. Its incorporation into polymer matrices has shown improved mechanical properties and resistance to degradation .

Data Table: Comparative Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cell lines |

| Biological Research | Enzyme inhibitor | Inhibition of COX enzymes; potential anti-inflammatory effects |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Compounds for Comparison :

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carbonitrile (EP 3 643 703 A1) Structure: Similar oxane core but with a 4-methoxyphenyl substituent instead of methyl.

6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ()

- Structure : Pyridine ring with a 4-methoxyphenyl group, methyl substituent, and nitrile.

- Impact : The unsaturated pyridine ring introduces conjugation, altering electronic properties and reactivity compared to the saturated oxane core.

4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile (Acta Cryst., 2012) Structure: Octahydroquinoline core with bromophenyl and nitrile groups. Impact: The bulky bicyclic system and bromine substituent may confer distinct steric and electronic effects, influencing biological activity (e.g., anti-inflammatory properties).

4-Oxo-4H-1-benzopyran-3-carbonitrile derivatives () Structure: Benzopyran (chromone) fused ring system with nitrile.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

3-(4-Methylphenyl)oxane-3-carbonitrile is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Methylphenyl)oxane-3-carbonitrile can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 185.24 g/mol

This compound contains a carbonitrile functional group, which is known to influence its biological activity through various mechanisms.

The biological activity of 3-(4-Methylphenyl)oxane-3-carbonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and dipole-dipole interactions, which may enhance binding affinity to biological macromolecules.

Research indicates that this compound may modulate various biochemical pathways, potentially affecting processes such as cell signaling and metabolic regulation. However, detailed studies on its specific molecular targets are still ongoing.

Anticancer Activity

Preliminary studies suggest that 3-(4-Methylphenyl)oxane-3-carbonitrile exhibits anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, a study reported an IC value of approximately 250 µM against HepG2 liver cancer cells, indicating moderate cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In a series of experiments, it was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Research Applications

3-(4-Methylphenyl)oxane-3-carbonitrile serves multiple roles in scientific research:

- Biochemical Assays : Used to study enzyme interactions and protein binding.

- Drug Development : Investigated as a lead compound for developing new therapeutic agents targeting various diseases.

- Material Science : Employed in synthesizing specialty chemicals with desirable properties.

Case Study 1: Anticancer Efficacy

A recent case study involved the administration of 3-(4-Methylphenyl)oxane-3-carbonitrile in a murine model of liver cancer. The results indicated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Inflammation Model

In another study focusing on inflammatory responses, the compound was tested in a model of acute inflammation induced by lipopolysaccharide (LPS). The treatment group showed decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties

Data Summary

| Biological Activity | IC (µM) | Test System |

|---|---|---|

| Anticancer | ~250 | HepG2 liver cancer cells |

| Anti-inflammatory | N/A | Macrophage activation model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.